1-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-6-oxo-N-phenyl-1,6-dihydropyridazine-3-carboxamide
CAS No.: 946366-77-4
Cat. No.: VC11934039
Molecular Formula: C21H18N4O3
Molecular Weight: 374.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 946366-77-4 |
|---|---|
| Molecular Formula | C21H18N4O3 |
| Molecular Weight | 374.4 g/mol |
| IUPAC Name | 1-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]-6-oxo-N-phenylpyridazine-3-carboxamide |
| Standard InChI | InChI=1S/C21H18N4O3/c26-19-11-10-17(21(28)22-16-7-2-1-3-8-16)23-25(19)14-20(27)24-13-12-15-6-4-5-9-18(15)24/h1-11H,12-14H2,(H,22,28) |
| Standard InChI Key | MNTCYXFGJABRAV-UHFFFAOYSA-N |
| SMILES | C1CN(C2=CC=CC=C21)C(=O)CN3C(=O)C=CC(=N3)C(=O)NC4=CC=CC=C4 |
| Canonical SMILES | C1CN(C2=CC=CC=C21)C(=O)CN3C(=O)C=CC(=N3)C(=O)NC4=CC=CC=C4 |
Introduction
Structural and Molecular Characteristics
Core Architecture
The molecule integrates three distinct moieties:
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A 1,6-dihydropyridazine-3-carboxamide core, characterized by a partially unsaturated six-membered ring containing two adjacent nitrogen atoms.
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An N-phenyl substituent attached to the carboxamide group, introducing aromatic hydrophobicity.
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A 2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl side chain, which links the pyridazine ring to a bicyclic indoline system .
Molecular Data
Key physicochemical properties include:
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C21H18N4O3 | |
| Molecular Weight | 374.4 g/mol | |
| IUPAC Name | 1-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]-6-oxo-N-phenylpyridazine-3-carboxamide | |
| Canonical SMILES | C1CN(C2=CC=CC=C21)C(=O)CN3C(=O)C=CC(=N3)C(=O)NC4=CC=CC=C4 |
The presence of multiple hydrogen bond acceptors (carbonyl groups, pyridazine nitrogens) and donors (amide NH, indoline NH) suggests significant potential for target engagement in biological systems .
Synthetic Pathways and Chemical Reactivity
Multi-Step Synthesis
While explicit protocols for this compound remain proprietary, analogous syntheses of pyridazine-indole hybrids typically involve:
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Pyridazine Core Formation: Cyclocondensation of hydrazine derivatives with α,β-unsaturated carbonyl compounds, as demonstrated in the synthesis of related 6-oxo-1,6-dihydropyridazine-3-carboxamides .
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Indole Side Chain Introduction: Alkylation or acylation reactions using 2-chloroacetylindoline precursors under basic conditions (e.g., K2CO3 in DMF) .
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Carboxamide Coupling: Peptide-type coupling agents (HATU, EDCI) facilitate attachment of the aniline group to the pyridazine carboxylic acid intermediate.
Regioselectivity Challenges
The spatial arrangement of reactive sites—particularly the competing nucleophilicities of the indoline nitrogen versus pyridazine ring positions—requires careful optimization. Molecular modeling studies on analogous systems suggest that steric hindrance from the N-phenyl group directs alkylation to the indoline nitrogen .
Pharmacological Profile and Mechanism of Action
Anticancer Activity
Patent literature describes pyridazine derivatives (e.g., 2-heteroaryl-3-oxo-2,3-dihydropyridazine-4-carboxamides) as inhibitors of oncogenic kinases and transcriptional regulators like PqsR in Pseudomonas aeruginosa (binding energy: -5.8 to -8.2 kcal/mol) . Molecular docking simulations predict that the indole moiety in this compound could engage in π-π stacking with hydrophobic kinase domains, while the carboxamide forms critical hydrogen bonds .
Antimicrobial Effects
Spiro[indole-pyridine] hybrids demonstrate moderate antibacterial activity (MIC: 12.5 μg/mL) against Gram-positive pathogens, attributed to membrane disruption or enzyme inhibition . The dihydropyridazine core may enhance solubility, improving bioavailability compared to purely aromatic systems .
Structure-Activity Relationships (SAR)
Role of the Indoline Substituent
Comparative studies on N-(4-methylphenyl) analogs reveal that electron-donating groups on the phenyl ring enhance metabolic stability but reduce COX-2 selectivity . The 2,3-dihydroindole system likely confers conformational rigidity, optimizing target binding versus flexible side chains .
Impact of Pyridazine Oxidation State
Fully aromatic pyridazines generally exhibit stronger π-stacking but poorer solubility. The 1,6-dihydro configuration in this compound balances target affinity and pharmacokinetic properties, as evidenced by improved logP values (~2.1) versus fully unsaturated analogs .
Future Directions and Challenges
Optimizing Bioavailability
While in silico predictions suggest moderate intestinal absorption (Caco-2 permeability: ~15 × 10^-6 cm/s), formulation strategies such as nanocrystallization or prodrug approaches (e.g., esterification of the carboxamide) could enhance oral bioavailability .
Expanding Therapeutic Indications
Ongoing research into pyridazine-based inhibitors of SARS-CoV-2 main protease (Mpro) highlights potential antiviral applications . The compound’s ability to chelate zinc ions via its carbonyl groups warrants investigation in metalloenzyme-related pathologies .
Toxicity Profiling
Preliminary cytotoxicity data for related compounds (IC50: 5–50 μM in HepG2 cells) indicate a favorable therapeutic index, but detailed organ-specific toxicokinetic studies remain essential .
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